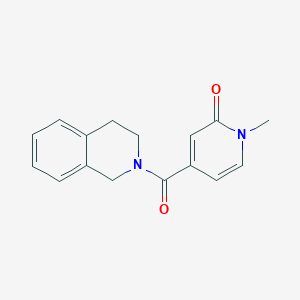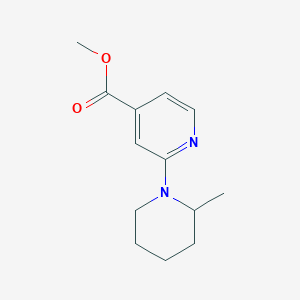
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate, also known as Methyl MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of pyridine and piperidine, and it exhibits a unique pharmacological profile that makes it an attractive candidate for drug development.
作用机制
The mechanism of action of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been shown to inhibit the activity of enzymes involved in cell proliferation and to induce the expression of genes involved in apoptosis. It also appears to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has several advantages for use in lab experiments. It exhibits high potency against various diseases, which makes it a useful tool for studying disease mechanisms and developing new treatments. It is also relatively easy to synthesize, which makes it readily available for use in research. However, Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC also has some limitations. It has low solubility in water, which can make it difficult to use in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC. One area of interest is the development of new derivatives of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC that exhibit improved pharmacological profiles. Another area of interest is the study of the mechanism of action of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC, which may lead to the development of new treatments for various diseases. Additionally, research on the potential side effects of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC is needed to ensure its safety for use in humans.
合成方法
The synthesis of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-methylpiperidine with pyridine-4-carboxylic acid, which produces an intermediate compound. This intermediate is then treated with methyl iodide to form the final product, Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC. The synthesis of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC is a complex process that requires careful optimization of reaction conditions to ensure high yields and purity.
科学研究应用
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-3-4-8-15(10)12-9-11(6-7-14-12)13(16)17-2/h6-7,9-10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZXMEWNGPEFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

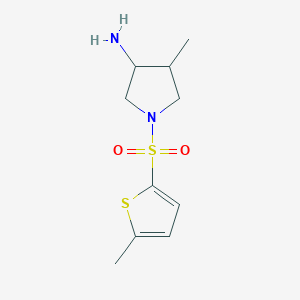
![Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate](/img/structure/B6628681.png)
![Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate](/img/structure/B6628688.png)
![1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6628693.png)
![2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol](/img/structure/B6628695.png)
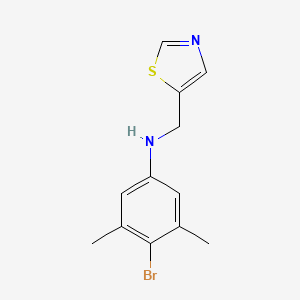
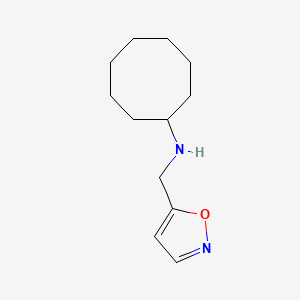
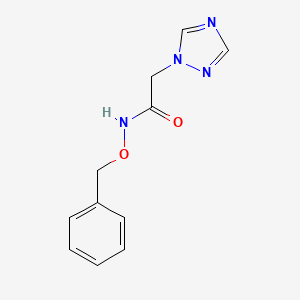
![5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6628732.png)
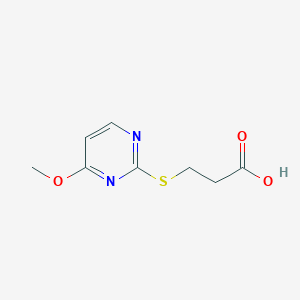
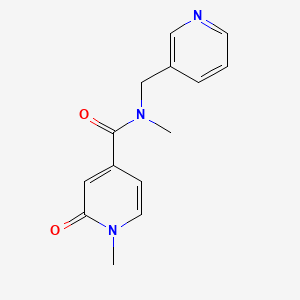
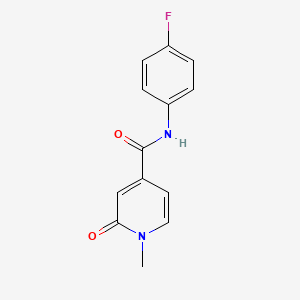
![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)
